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(trifluoromethoxy)quinazoline

CAS No.: 1160994-83-1

Cat. No.: B1504247

Get Quote

Abstract & Strategic Importance
The 2,4-dichloroquinazoline scaffold is a linchpin in the synthesis of epidermal growth factor

receptor (EGFR) inhibitors, including Gefitinib, Erlotinib, and Lapatinib. For medicinal chemists,

the utility of this scaffold lies in its electrophilic imbalance: the C4 and C2 positions exhibit

distinct reactivity profiles, allowing for controlled, sequential functionalization.

This guide provides a validated workflow for the regioselective functionalization of 2,4-

dichloroquinazolines. Unlike generic protocols, this document focuses on the Sequential C4

C2 Strategy, which leverages inherent electronic bias to install nucleophiles at C4 under mild
conditions, followed by transition-metal catalyzed cross-coupling at the deactivated C2 position.

Mechanistic Insight: The "Electrophilic Imbalance"
To control the reaction, one must understand the electronic landscape. The quinazoline core is

electron-deficient, but the C4 position is significantly more electrophilic than C2.
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C4-Cl Reactivity: The C4 carbon is activated by the imine-like nitrogen at N3. The LUMO

coefficient at C4 is higher, and the transition state for nucleophilic attack is lower in energy

due to effective resonance stabilization of the Meisenheimer complex onto the N1 nitrogen.

C2-Cl Reactivity: The C2 position is flanked by two nitrogens (N1 and N3). While

theoretically electron-deficient, the C2-Cl bond is sterically shielded and less reactive toward

once the C4 position has been substituted with an electron-donating group (like an amine),
which deactivates the ring.
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Figure 1: Logical flow of sequential functionalization based on electronic differentiation.

Experimental Protocols
Protocol A: C4-Selective Nucleophilic Substitution ( )
Objective: Selective installation of an aniline or amine at C4 without disturbing the C2-Cl bond.

Target Molecule: Analogues of N-(3-chloro-4-fluorophenyl)-2-chloroquinazolin-4-amine

(Gefitinib intermediate).

Reagents:

2,4-Dichloroquinazoline (1.0 equiv)

Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.05 equiv)

Base:
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(DIPEA) (1.2 equiv) or

Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Step-by-Step Methodology:

Preparation: Dissolve 2,4-dichloroquinazoline in IPA (0.2 M concentration). Ensure the

solvent is dry; water causes hydrolysis to the 4-hydroxy impurity (quinazolinone).

Temperature Control (Critical): Cool the solution to 0–5 °C using an ice bath. Note: Higher

temperatures promote bis-substitution.

Addition: Add the aniline dropwise. Follow with the dropwise addition of DIPEA.

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor

by TLC (Hexane/EtOAc 7:3). The starting material (

) should disappear, yielding a lower

spot.

Work-up (Self-Validating Step):

Most 4-amino-2-chloro products precipitate from IPA.

Filter the solid.[1][2] Wash with cold IPA and then Hexane.

Validation: If no precipitate forms, pour mixture into ice water. The product should crash

out.

Yield Expectation: 85–95%.

Protocol B: C2-Selective Suzuki-Miyaura Coupling
Objective: Functionalizing the sluggish C2-Cl bond after C4 is occupied. Challenge: The

installed C4-amine deactivates the ring, making C2 resistant to further

. Palladium catalysis is required.

Reagents:
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4-Substituted-2-chloroquinazoline (from Protocol A) (1.0 equiv)

Aryl Boronic Acid (1.2 equiv)

Catalyst:

(5 mol%) or

(for sterically hindered cases)

Base:

(2M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. Oxygen poisons the Pd

catalyst.

Charging: Add the quinazoline substrate, boronic acid, and Pd catalyst to the vessel.

Solvent Addition: Add degassed 1,4-Dioxane and aqueous

.

Thermal Activation: Heat the mixture to 85–100 °C for 4–12 hours.

Expert Tip: If conversion is low after 4 hours, add a "spike" of fresh catalyst (2 mol%).

Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash

with brine, dry over

.

Purification: Flash column chromatography is usually required (Gradient: 0

50% EtOAc in Hexane).
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Data & Optimization Guide
The following table summarizes the impact of reaction conditions on Regioselectivity (C4:C2

ratio).

Variable Condition
C4:C2
Selectivity

Yield (C4-
Product)

Notes

Temperature 0 °C > 99:1 92%

Ideal condition.

Kinetic control

prevails.

80 °C (Reflux) ~ 85:15 65%

High temp

promotes double

substitution (C2

& C4).

Base / DIPEA High 88%

Soluble organic

bases prevent

local hotspots.

Moderate 75%

Heterogeneous

bases can be

sluggish,

requiring heat

(bad for

selectivity).

Solvent Isopropanol Excellent 90%

Protic solvent

stabilizes the

leaving group

transition state.

DMF Good 82%

Harder to

remove;

promotes over-

reaction due to

high solubility.
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Troubleshooting "Self-Validating" Checkpoints
The "Hydrolysis" Trap: If you observe a spot at the baseline of your TLC that does not move,

it is likely the 4-hydroxy-2-chloroquinazoline (hydrolysis product).

Fix: Dry your solvents over molecular sieves (3Å) before use.

The "Bis-Addition" Error: If you see a non-polar spot appearing above your product, you have

substituted both chlorines.

Fix: Lower the temperature to -10 °C and ensure strict 1.05 equiv stoichiometry of the

nucleophile.

Visual Workflow: The Gefitinib Paradigm
This diagram illustrates the specific pathway used in industrial synthesis, validating the

protocols above.

Start: 2,4-Dichloro-6,7-dimethoxyquinazoline

Intermediate:
4-(3-Cl-4-F-anilino)-2-chloro-6,7-dimethoxyquinazoline

 High Selectivity (>95%)

Reagent: 3-Chloro-4-fluoroaniline
Condition: IPA, 0°C

Path A: C2-Functionalization
(Suzuki Coupling)

 Pd(PPh3)4, 90°C

Path B: Side-Chain Etherification
(Gefitinib Route - C6/C7 modification)

 Alternative Route

Target Kinase Inhibitor
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Figure 2: Workflow demonstrating the isolation of the stable C4-amino intermediate before

further diversification.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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